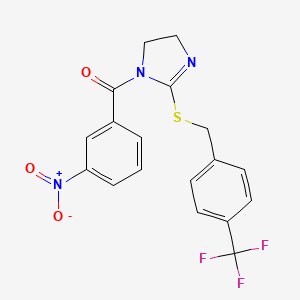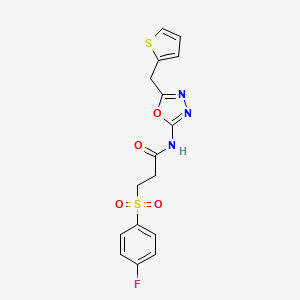
3-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide" is a chemical entity that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses a series of propanamide derivatives that act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is a receptor involved in pain perception. Paper explores sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate in the synthesis of the antibiotic drug linezolid, and their antimicrobial activities. Paper focuses on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the preparation of key intermediates followed by their conversion into the desired products. For example, in paper , the precursor compound is synthesized by substituting morpholine on a difluoro-nitrobenzene, followed by nitro group reduction. Subsequently, sulfonamides and carbamates are synthesized by reacting the precursor with substituted aryl sulfonyl chlorides and chloroformates, respectively. Similarly, paper describes the synthesis of N-substituted derivatives of a 1,3,4-oxadiazole compound through a series of steps, including the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, which is then reacted with various electrophiles.
Molecular Structure Analysis
The molecular structures of compounds in this class are characterized by the presence of sulfonyl groups attached to aromatic rings, as well as heterocyclic elements such as 1,3,4-oxadiazole. These structural features are important for the biological activity of the compounds. For instance, the presence of a 1,3,4-oxadiazole ring in paper is a common motif in drug design, often contributing to the compound's binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include substitutions, reductions, and the formation of amide bonds. The reactivity of the functional groups, such as the sulfonyl group and the amide linkage, is crucial for the synthesis and further modification of the compounds. In paper , the structure-activity relationship (SAR) analysis indicates that specific hydrophobic interactions are critical for binding potency, suggesting that the chemical reactions used to introduce these groups are key to the compound's activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms and sulfonyl groups can affect the compound's lipophilicity, solubility, and stability. These properties are important for the compound's pharmacokinetics and pharmacodynamics. For example, the antimicrobial activity of the compounds in paper and the analgesic activity in paper are likely influenced by these properties, which determine how the compounds interact with biological systems and reach their targets.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Agricultural Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against pathogens affecting crops, such as the rice bacterial leaf blight caused by Xanthomonas oryzae. Studies have shown that certain derivatives can inhibit the production of extracellular polysaccharide (EPS), thus reducing the virulence of the bacteria and enhancing plant resistance against diseases. This has implications for developing new agricultural chemicals to protect crops from bacterial diseases, thereby contributing to food security (Li Shi et al., 2015).
Anticancer Research
Research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has highlighted potential applications in treating neurodegenerative diseases like Alzheimer's. The structural modifications of these compounds have led to the identification of new drug candidates showing enzyme inhibition activity against acetyl cholinesterase (AChE), a target for Alzheimer’s disease therapies. This suggests a pathway for developing new therapeutic agents for neurodegenerative disorders (A. Rehman et al., 2018).
Material Science and Fuel Cell Technology
In the realm of material science, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been explored for its application in medium-high temperature fuel cells. These materials exhibit excellent thermal and oxidative stability, along with promising proton conductivity, making them suitable for use in proton exchange membranes in fuel cell technology. This research contributes to the development of more efficient and stable materials for energy conversion and storage solutions (Jingmei Xu et al., 2013).
Antiandrogen and Anticancer Agents
The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents have been a significant area of research. These compounds have been studied for their anti-inflammatory and anticancer activities, particularly in breast cancer cell lines, showing moderate cytotoxicity. This highlights the potential of oxadiazole derivatives as a basis for developing new anticancer drugs (K. Redda & Madhavi Gangapuram, 2007).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S2/c17-11-3-5-13(6-4-11)26(22,23)9-7-14(21)18-16-20-19-15(24-16)10-12-2-1-8-25-12/h1-6,8H,7,9-10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUSGFBVGUGVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)
![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)
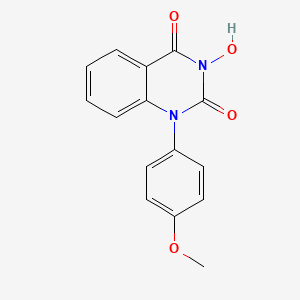
![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)
![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)
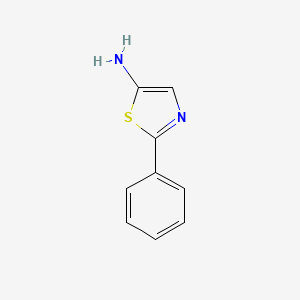
![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
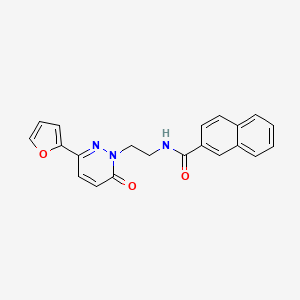
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)
